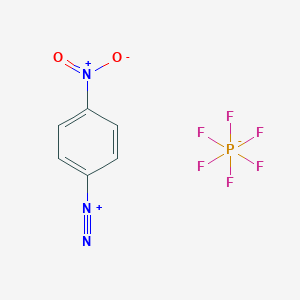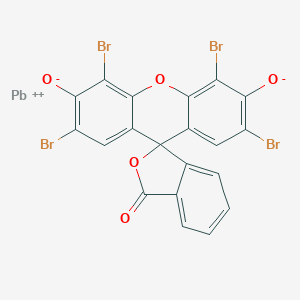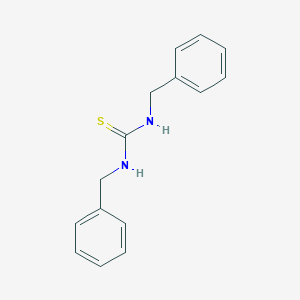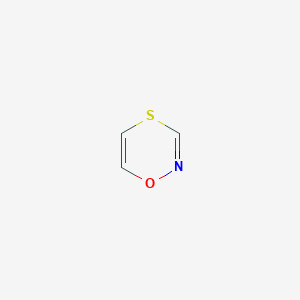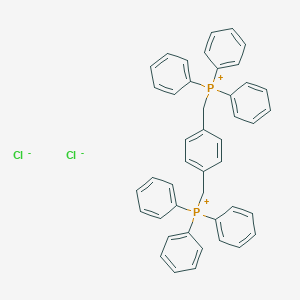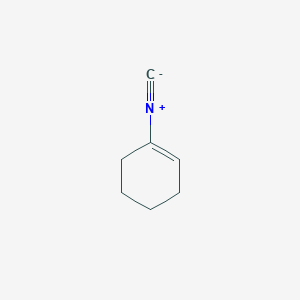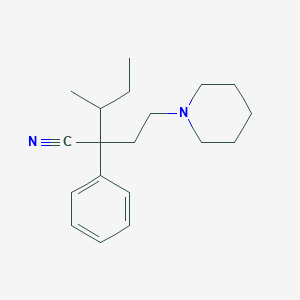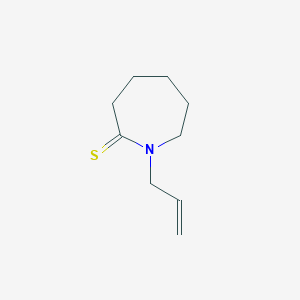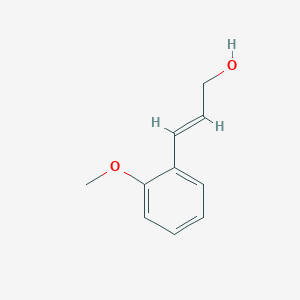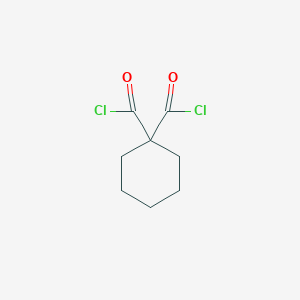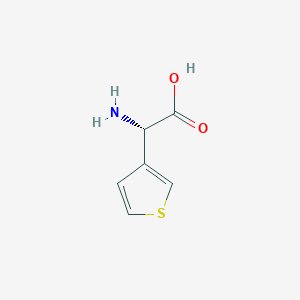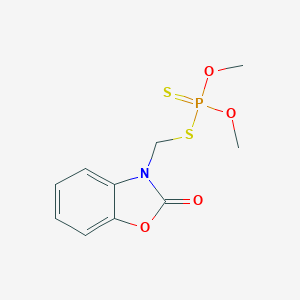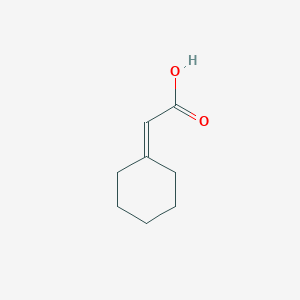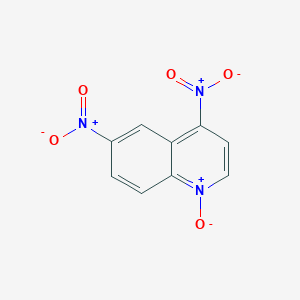
Quinoline, 4,6-dinitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 4,6-dinitro-, 1-oxide, also known as DNQ, is a highly reactive chemical compound that has been widely used in scientific research. DNQ is a yellow crystalline powder that is soluble in organic solvents such as chloroform, acetone, and benzene. DNQ has been used in a variety of applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis.
Wirkmechanismus
Quinoline, 4,6-dinitro-, 1-oxide is a highly reactive compound that can undergo both reduction and oxidation reactions. Quinoline, 4,6-dinitro-, 1-oxide has been shown to interact with DNA, causing DNA damage and inhibiting DNA replication. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Quinoline, 4,6-dinitro-, 1-oxide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of DNA replication, and the induction of apoptosis. Quinoline, 4,6-dinitro-, 1-oxide has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Quinoline, 4,6-dinitro-, 1-oxide in lab experiments is its high reactivity and specificity. Quinoline, 4,6-dinitro-, 1-oxide can be used to selectively modify DNA and other biomolecules, making it a valuable tool in the study of biological systems. However, Quinoline, 4,6-dinitro-, 1-oxide is also highly toxic and can be difficult to handle safely, making it unsuitable for some experiments.
Zukünftige Richtungen
There are several potential future directions for research involving Quinoline, 4,6-dinitro-, 1-oxide. One area of interest is the development of new cancer therapies based on Quinoline, 4,6-dinitro-, 1-oxide's ability to induce apoptosis in cancer cells. Another area of interest is the use of Quinoline, 4,6-dinitro-, 1-oxide as a tool for studying DNA damage and repair mechanisms. Finally, there is potential for the development of new photoresist materials based on Quinoline, 4,6-dinitro-, 1-oxide's unique properties.
Synthesemethoden
Quinoline, 4,6-dinitro-, 1-oxide can be synthesized through a variety of methods, including the oxidation of 4,6-dinitroquinoline with hydrogen peroxide, the nitration of quinoline with nitric acid, and the oxidation of 4,6-dinitroquinoline-N-oxide with potassium permanganate. The most common method for synthesizing Quinoline, 4,6-dinitro-, 1-oxide is the oxidation of 4,6-dinitroquinoline with hydrogen peroxide.
Wissenschaftliche Forschungsanwendungen
Quinoline, 4,6-dinitro-, 1-oxide has been used in a variety of scientific research applications, including as a photoresist in the semiconductor industry, as a sensitizer in photography, and as a chemical reagent in organic synthesis. Quinoline, 4,6-dinitro-, 1-oxide has also been used in the study of DNA damage and repair, as well as in the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
1596-52-7 |
|---|---|
Produktname |
Quinoline, 4,6-dinitro-, 1-oxide |
Molekularformel |
C9H5N3O5 |
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
4,6-dinitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H |
InChI-Schlüssel |
QERNYYPEFOVKMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Kanonische SMILES |
C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |
Andere CAS-Nummern |
1596-52-7 |
Synonyme |
4,6-Dinitroquinoline 1-oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)
